

# GoSlo-SR-5-69: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: GoSlo-SR-5-69

Cat. No.: B15587039

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **GoSlo-SR-5-69** with other compounds in the GoSlo-SR family, focusing on their efficacy as large-conductance  $\text{Ca}^{2+}$ -activated  $\text{K}^{+}$  (BK) channel openers. The information is supported by experimental data to facilitate informed decisions in research and development.

The GoSlo-SR family of compounds are potent activators of BK channels, which are crucial in regulating physiological processes such as smooth muscle tone and neuronal excitability.[1][2] **GoSlo-SR-5-69** has emerged as a particularly potent and efficacious member of this series.[3] [4] This guide presents a detailed comparison of its performance against other GoSlo-SR analogues.

## Quantitative Performance Comparison

The primary measure of efficacy for GoSlo-SR compounds is the negative shift in the half-maximal activation voltage ( $\Delta V_{1/2}$ ) of BK channels. A larger negative shift indicates a more potent activation of the channel at a given calcium concentration. The following table summarizes the available data for **GoSlo-SR-5-69** and other key compounds from the series.

Compound	Concentration (μM)	ΔV1/2 (mV)	EC50 (nM)	Notes
GoSlo-SR-5-69	1	> -100	251	Tetrahydro-2-naphthalene derivative, considered one of the most potent and efficacious.[3][4]
GoSlo-SR-5-6	10	~ -100	~2300	A well-studied member of the GoSlo-SR family. [5]
GoSlo-SR-5-44	10	-142 ± 8	2400	The most efficacious member in one study, with meta-CF3 and para-methyl groups.[5]
GoSlo-SR-5-130	10	~ -100 (with β subunits)	Not Reported	Efficacy is dependent on the presence of β1 or β4 subunits.
Cyclopentane derivative	Not Reported	-24 ± 6	Not Reported	Efficacy increases with the size of ring D.[3][4]
Cyclohexane derivative	Not Reported	-54 ± 8	Not Reported	Efficacy increases with the size of ring D.[3][4]

Cycloheptane derivative	Not Reported	$-61 \pm 6$	Not Reported	Efficacy increases with the size of ring D.[3][4]
Cyclooctane derivative	Not Reported	$-106 \pm 6$	Not Reported	Efficacy increases with the size of ring D.[3][4]
GoSlo-SR-5-65	10	$-116 \pm 10$	Not Reported	Tetrahydronapht halene anthraquinone derivative with effects similar to GoSlo-SR-5-6.[6]
GoSlo-SR-5-95	1	$-94 \pm 9$	Not Reported	More efficacious than GoSlo-SR-5-6 at the same concentration.[6]
GoSlo-SR-5-103	10	$-44 \pm 4$	Not Reported	Significantly less effective than GoSlo-SR-5-6.[6]

## Experimental Protocols

The primary experimental technique used to evaluate the efficacy of GoSlo-SR compounds is the excised inside-out patch-clamp technique. This method allows for the direct measurement of ion channel activity in a small patch of cell membrane.

## Cell Preparation

- **Cell Isolation:** Single bladder smooth muscle cells are isolated from rabbit bladder tissue by enzymatic digestion. Alternatively, HEK293 cells expressing specific BK channel subunits are used.

- Plating: The isolated cells are plated onto 35mm Petri dishes for subsequent electrophysiological recording.

## Electrophysiological Recording

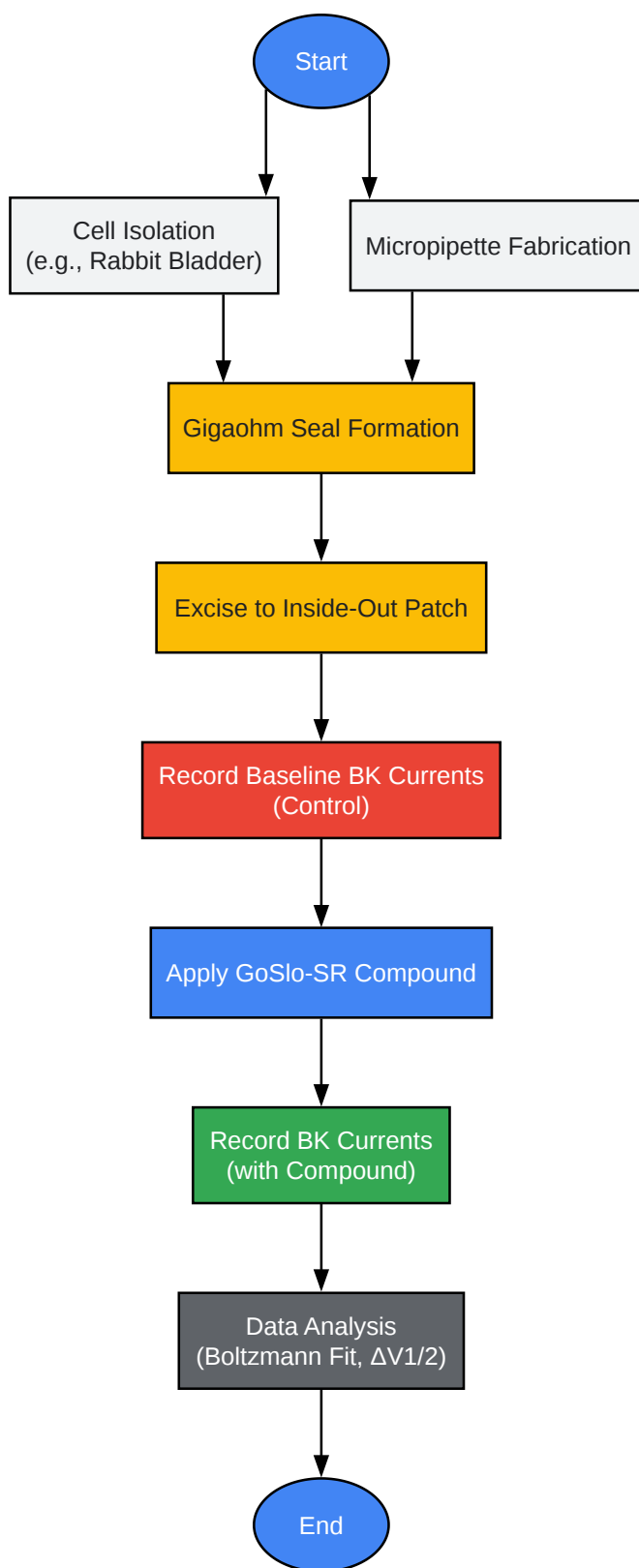
- Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
- Solutions:
  - Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA (for  $[Ca^{2+}] \leq 100$  nM) or 1 HEDTA (for  $[Ca^{2+}] > 300$  nM), adjusted to pH 7.2 with KOH.
  - External (Bath) Solution (in mM): Symmetrical K<sup>+</sup> solutions are used, typically containing 140 KCl, 10 HEPES, and varying concentrations of CaCl<sub>2</sub> to achieve the desired free Ca<sup>2+</sup> concentration, adjusted to pH 7.2 with KOH.
- Seal Formation: A high-resistance "gigaohm" seal is formed between the micropipette and the cell membrane.
- Excision: The pipette is retracted to excise a small patch of the membrane, with the intracellular face exposed to the bath solution (inside-out configuration).
- Data Acquisition:
  - The membrane patch is held at a holding potential of -60 mV.
  - BK channel currents are evoked by voltage ramps or steps to various test potentials.
  - The effect of the GoSlo-SR compound is assessed by applying it to the bath solution, which is in contact with the intracellular side of the channel.
  - The shift in the voltage-activation curve ( $\Delta V_{1/2}$ ) is calculated by fitting the data to a Boltzmann function before and after compound application.

## Signaling Pathway and Experimental Workflow

### BK Channel Activation by GoSlo-SR Compounds

GoSlo-SR compounds act as positive allosteric modulators of BK channels. They are thought to interact with the transmembrane domain of the channel, specifically involving the S4/S5 linker and the S6 segment.<sup>[7]</sup> This interaction stabilizes the open conformation of the channel and the activated state of the voltage sensors, leading to an increased probability of channel opening at more negative membrane potentials.





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